molecular formula C22H27N5O2S2 B11630326 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630326
M. Wt: 457.6 g/mol
InChI Key: RNTVAJVTYBBFMY-LGMDPLHJSA-N
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Description

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting thiourea with an appropriate aldehyde under reflux conditions in ethanol.

    Construction of the Pyridopyrimidine Core: The pyridopyrimidine core is formed by cyclization reactions involving appropriate pyridine and pyrimidine precursors.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions using 1-methylpiperazine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrazine hydrate (N₂H₄·H₂O) and iron(III) chloride (FeCl₃·6H₂O).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetone at 40°C.

    Reduction: N₂H₄·H₂O/FeCl₃·6H₂O in methanol under reflux.

    Substitution: K₂CO₃ in dimethylformamide (DMF) at 80°C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-5-15(3)27-21(29)17(31-22(27)30)13-16-19(25-11-9-24(4)10-12-25)23-18-14(2)7-6-8-26(18)20(16)28/h6-8,13,15H,5,9-12H2,1-4H3/b17-13-

InChI Key

RNTVAJVTYBBFMY-LGMDPLHJSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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